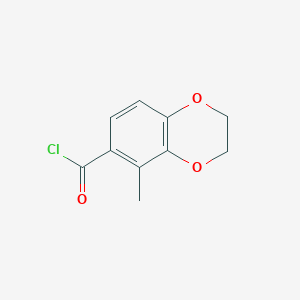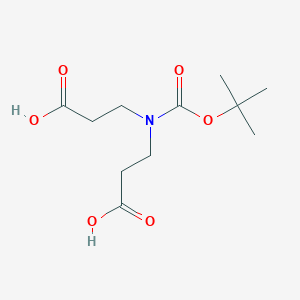
N-Boc-iminodipropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-iminodipropionic acid is a derivative of iminodipropionic acid, which is a compound that has been studied for its potential use in various chemical reactions and syntheses. The "Boc" in the name refers to the t-butyloxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality. This protective group can be removed under acidic conditions, making it useful in stepwise syntheses where selective deprotection is required .
Synthesis Analysis
The synthesis of compounds related to N-Boc-iminodipropionic acid has been reported in the literature. For instance, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which shares a similar protective group strategy, was achieved from Boc-Ser-OH with an overall yield of over 40% . Additionally, the synthesis of N-alkyl-β-aminopropionic acid, which is structurally related to N-Boc-iminodipropionic acid, has been described using methods such as the methyl acrylate and acrylonitrile methods .
Molecular Structure Analysis
While the specific molecular structure of N-Boc-iminodipropionic acid is not detailed in the provided papers, related compounds have been studied. For example, rhenium and molybdenum oxo-complexes containing ligands related to N-hydroxyiminodipropionic acid have been crystallized and characterized by single-crystal X-ray diffraction, providing insights into the coordination spheres and bond dimensions typical of these complexes .
Chemical Reactions Analysis
N-Boc-iminodipropionic acid and its derivatives are versatile in chemical reactions. For instance, the enantioselective addition of masked acyl cyanides to N-Boc imines has been reported, which is a significant step towards the synthesis of α-amino acid derivatives and peptides. This reaction is catalyzed by a quinidine-derived catalyst and can yield products with good to excellent enantioselectivities . Moreover, boric acid and related catalysts have been used for the esterification of alpha-hydroxycarboxylic acids, which is a reaction that could potentially involve derivatives of iminodipropionic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-iminodipropionic acid itself are not explicitly discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the stability of the Boc protective group under various conditions is well-known, and its selective removal is a key feature in peptide synthesis . The reactivity of related compounds with boronic acids and their ability to form complexes as studied through NMR suggests that N-Boc-iminodipropionic acid derivatives could also exhibit interesting binding properties .
Applications De Recherche Scientifique
1. Photodynamic Therapy
N-Boc-iminodipropionic acid has been utilized in the synthesis of 5-aminolevulinic acid (ALA)-containing dendrimers, which show potential as macromolecular prodrugs in photodynamic therapy. These novel compounds, synthesized using N-Boc-iminodipropionic acid, have demonstrated effectiveness in treating tumorigenic keratinocyte cell lines, indicating their potential use in targeted cancer therapies (Battah et al., 2001).
2. Chemical Synthesis and Peptide Protection
N-Boc-iminodipropionic acid plays a crucial role as a protecting group in the field of chemical synthesis. Its presence in compounds allows for enhanced chemical reactions and stability during synthesis processes. For instance, it has been employed in the tert-butoxycarbonylation of amines, a process pivotal for protecting amino acids against racemization during peptide synthesis. The stability and resistance of the N-Boc group to catalytic hydrogenation and attacks from bases and nucleophiles make it an ideal protective group in the synthesis of multifunctional targets (Heydari et al., 2007).
3. Native Chemical Ligation
N-Boc-iminodipropionic acid has been used in native chemical ligation processes, specifically in the synthesis of complex peptides. The application of this compound in peptide synthesis highlights its versatility and importance in creating specific and targeted protein chains, potentially useful in various biochemical applications (Crich & Banerjee, 2007).
4. Catalysis and Green Chemistry
The compound has found its use in green chemistry as part of a method for N-Boc deprotection. This approach utilizes a deep eutectic solvent as a reaction medium and catalyst, emphasizing the role of N-Boc-iminodipropionic acid in developing environmentally sustainable and efficient chemical processes (Procopio et al., 2022).
5. Peptidomimetics and Bioactive Compounds
In the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold, N-Boc-iminodipropionic acid has been used to overcome the Dimroth rearrangement problem. The synthesized triazole amino acids have been employed for the preparation of triazole-containing dipeptides and triazoles active as inhibitors, indicating the compound's role in medicinal chemistry and drug development (Ferrini et al., 2015).
Safety And Hazards
The safety information symbol for N-Boc-iminodipropionic acid is GHS07 . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Propriétés
IUPAC Name |
3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFJJASPEGEHDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-iminodipropionic acid | |
CAS RN |
143766-89-6 |
Source


|
| Record name | N-Boc-imiodipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

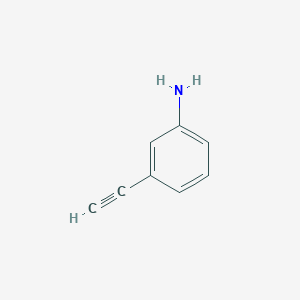
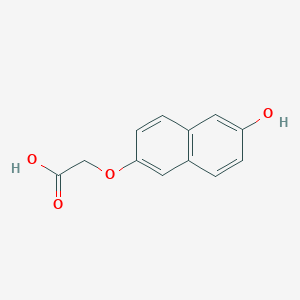
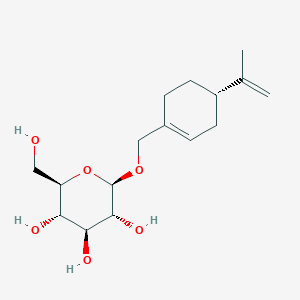
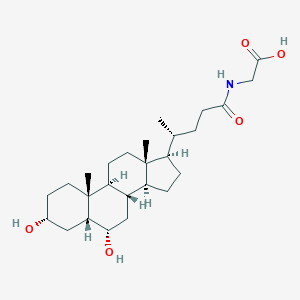

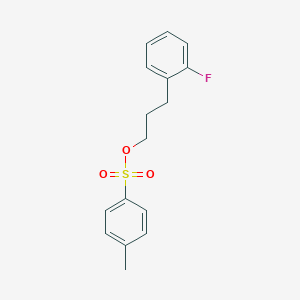

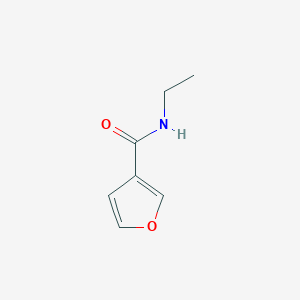
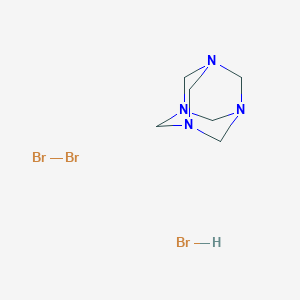
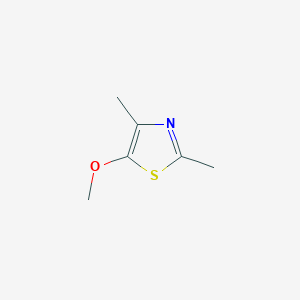
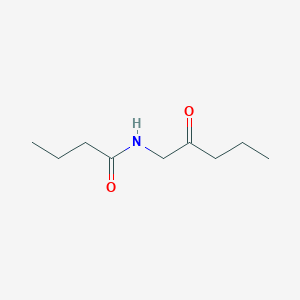

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
